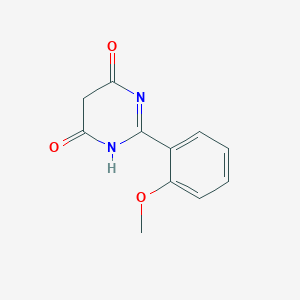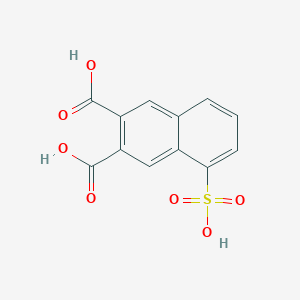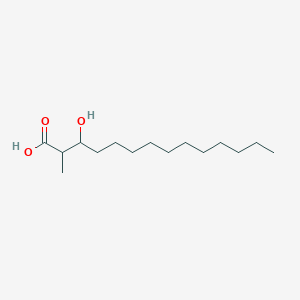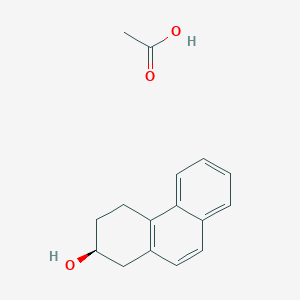
acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol is a compound that combines the properties of acetic acid and a tetrahydrophenanthrenol derivative. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The tetrahydrophenanthrenol derivative is a complex organic compound that contains a phenanthrene ring system, which is a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol involves several steps. One common method is the catalytic hydrogenation of phenanthrene to produce tetrahydrophenanthrene, followed by the hydroxylation of the tetrahydrophenanthrene to introduce the hydroxyl group at the 2-position. The final step involves the esterification of the hydroxyl group with acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol using the Monsanto process or the Cativa process. These processes use a rhodium or iridium catalyst, respectively, to convert methanol and carbon monoxide into acetic acid. The tetrahydrophenanthrenol derivative can be produced through catalytic hydrogenation and hydroxylation reactions, as mentioned earlier.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the phenanthrene ring further.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenanthrene ring system can interact with hydrophobic regions of proteins and membranes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, altering the pH and ionic environment.
Comparison with Similar Compounds
Similar compounds to acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol include other hydroxylated phenanthrene derivatives and acetic acid esters. Compared to these compounds, this compound is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- 1,2,3,4-tetrahydrophenanthren-2-ol
- Acetic acid;1,2,3,4-tetrahydrophenanthren-2-yl ester
- Phenanthrene-2-ol
- Acetic acid;phenanthren-2-yl ester
Properties
CAS No. |
64036-30-2 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol |
InChI |
InChI=1S/C14H14O.C2H4O2/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14;1-2(3)4/h1-6,12,15H,7-9H2;1H3,(H,3,4)/t12-;/m0./s1 |
InChI Key |
IMYGPODTWWECTL-YDALLXLXSA-N |
Isomeric SMILES |
CC(=O)O.C1CC2=C(C[C@H]1O)C=CC3=CC=CC=C23 |
Canonical SMILES |
CC(=O)O.C1CC2=C(CC1O)C=CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



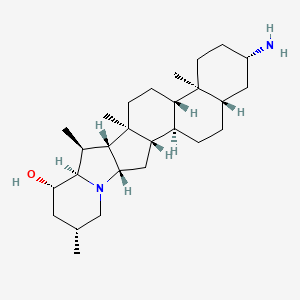
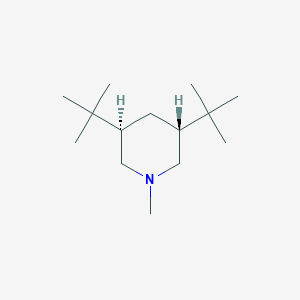


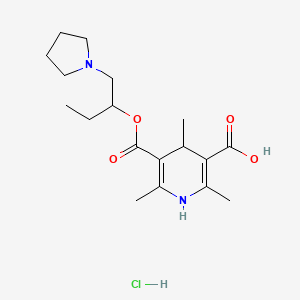
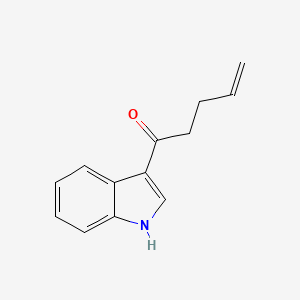

![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
